molecular formula C18H24N4O17P2 B8820859 Uridine 5'-(trihydrogen pyrophosphate), 5'?5'-ester with Uridine CAS No. 26184-65-6

Uridine 5'-(trihydrogen pyrophosphate), 5'?5'-ester with Uridine

Cat. No.: B8820859
CAS No.: 26184-65-6
M. Wt: 630.3 g/mol
InChI Key: NYKBJLRPFUFPAX-NCOIDOBVSA-N
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Description

Uridine 5’-(trihydrogen pyrophosphate), 5’→5’-ester with Uridine is a compound that consists of two uridine molecules linked by a pyrophosphate bridge. This compound is of significant interest in biochemistry and molecular biology due to its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(trihydrogen pyrophosphate), 5’→5’-ester with Uridine typically involves the reaction of uridine with pyrophosphate under specific conditions. One common method involves the use of uridine 5’-monophosphate and pyrophosphate in the presence of a catalyst such as magnesium ions. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(trihydrogen pyrophosphate), 5’→5’-ester with Uridine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield uridine and pyrophosphate.

    Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.

    Nucleophilic Substitution: The pyrophosphate bridge can be targeted by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a mild acid or base.

    Phosphorylation: Requires the presence of kinase enzymes or chemical catalysts.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Hydrolysis: Yields uridine and pyrophosphate.

    Phosphorylation: Produces phosphorylated uridine derivatives.

    Nucleophilic Substitution: Results in various substituted uridine compounds.

Scientific Research Applications

Uridine 5’-(trihydrogen pyrophosphate), 5’→5’-ester with Uridine has numerous applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic studies to understand the mechanisms of kinases and phosphatases.

    Molecular Biology: Employed in the synthesis of RNA molecules for in vitro transcription studies.

    Medicine: Investigated for its potential role in neuroprotection and cognitive enhancement.

    Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects primarily through its ability to donate phosphate groups in biochemical reactions. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze the transfer of phosphate groups to other molecules. This process is crucial for numerous cellular functions, including signal transduction, energy metabolism, and nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Uridine 5’-monophosphate
  • Uridine 5’-diphosphate
  • Uridine 5’-triphosphate

Uniqueness

Uridine 5’-(trihydrogen pyrophosphate), 5’→5’-ester with Uridine is unique due to its pyrophosphate bridge, which allows it to participate in specific biochemical reactions that other uridine derivatives cannot. This structural feature makes it particularly valuable in studies involving phosphate transfer and energy metabolism.

Properties

CAS No.

26184-65-6

Molecular Formula

C18H24N4O17P2

Molecular Weight

630.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C18H24N4O17P2/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(37-15)5-35-40(31,32)39-41(33,34)36-6-8-12(26)14(28)16(38-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

NYKBJLRPFUFPAX-NCOIDOBVSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Origin of Product

United States

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